4-Phenylpiperidine-2,6-dione

概要

説明

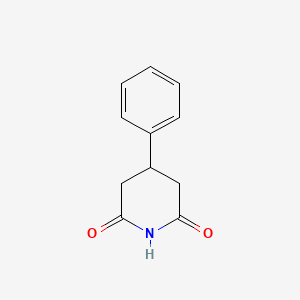

4-Phenylpiperidine-2,6-dione, also known as 3-Phenylglutarimide, is a heterocyclic organic compound with the molecular formula C11H11NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with ammonia and formaldehyde, followed by cyclization to form the piperidine ring. Another method involves the use of phenylacetonitrile and ethyl acetoacetate under basic conditions, followed by cyclization and oxidation .

Industrial Production Methods: Industrial production of this compound often employs high-yielding and cost-effective methods. One such method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The process is designed to be scalable and environmentally friendly, making it suitable for large-scale production.

化学反応の分析

Reduction Reactions

4-Phenylpiperidine-2,6-dione undergoes reduction to form piperidine derivatives. Lithium aluminum hydride (LiAlH₄) is a preferred reagent for selective reduction of the diketone to a diol:

Example Reaction:

Reduction of this compound with LiAlH₄ in tetrahydrofuran (THF) yields 4-phenylpiperidine-2,6-diol.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | LiAlH₄ | THF, 0–100°C | 4-Phenylpiperidine-2,6-diol | 60–75 |

Substitution Reactions

The nitrogen atom and phenyl group in this compound serve as sites for nucleophilic and electrophilic substitution. Alkylation at the nitrogen atom is particularly significant for generating bioactive analogs:

Example Reaction:

Reaction with 4-chlorophenylpiperazine under basic conditions introduces a piperazinyl moiety at the 1-position.

Key findings:

Oxidation and Functional Group Interconversion

The diketone moiety can participate in oxidation-reduction equilibria. Controlled oxidation of substituents on the phenyl ring has been explored:

Example Reaction:

Oxidation of 4-methylphenyl substituents using KMnO₄ in acidic media yields 4-carboxyphenyl derivatives.

| Reactant | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(4-Methylphenyl)piperidine-2,6-dione | KMnO₄, H₂SO₄ | H₂O, 100°C | 4-(4-Carboxyphenyl)piperidine-2,6-dione | 70 |

科学的研究の応用

Pharmacological Applications

4-Phenylpiperidine-2,6-dione derivatives have been synthesized and evaluated for their activity as ligands for adrenergic receptors. Notably, a study demonstrated that certain derivatives exhibited high affinity for the α₁-adrenoceptor subtypes, particularly α₁A, with some compounds showing selectivity and antagonistic properties against norepinephrine-induced stimulation . This suggests potential applications in treating conditions related to adrenergic signaling.

Table 1: Affinities of Selected Derivatives for α₁-Adrenoceptors

| Compound | α₁A Affinity (pK(i)) | Selectivity (α₁A vs α₁B/α₁D) |

|---|---|---|

| Compound 34 | 8.74 | 10-fold |

| Compound X | 8.50 | 5-fold |

| Compound Y | 7.90 | Non-selective |

Opioid Analgesics Development

The incorporation of a phenyl group into piperidine derivatives has led to the development of novel opioid analgesics with enhanced potency and selectivity. For instance, fentanyl-related compounds have shown significantly higher μ-opioid receptor affinity compared to morphine, indicating that modifications to the piperidine structure can yield compounds with superior analgesic properties .

Case Study: Fentanyl Derivatives

Fentanyl analogs derived from this compound have demonstrated remarkable analgesic potency in preclinical models. The structure-activity relationship (SAR) studies indicate that variations in substituents can dramatically influence receptor binding and analgesic efficacy.

Cancer Therapeutics

Recent research has highlighted the potential of this compound derivatives in cancer treatment. Compounds designed from this scaffold have been investigated for their ability to inhibit lactate dehydrogenase A (LDHA), an enzyme crucial for cancer cell metabolism . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Table 2: LDHA Inhibition by Selected Compounds

| Compound | LDHA IC50 (µM) | Cancer Type Targeted |

|---|---|---|

| Compound A | 0.5 | Breast Cancer |

| Compound B | 0.8 | Lung Cancer |

| Compound C | 0.3 | Prostate Cancer |

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its derivatives are frequently utilized as building blocks for synthesizing various pharmaceuticals and bioactive compounds . The ability to modify its structure allows chemists to create diverse chemical entities with specific biological activities.

Case Study: Synthesis of Piperidine Derivatives

A recent study reported an efficient method for synthesizing piperidine-2,6-diones using potassium tert-butoxide as a promoter under solvent-free conditions . This method not only simplifies the synthesis process but also enhances functional group tolerance.

作用機序

The mechanism of action of 4-Phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain proteases, thereby affecting cellular processes such as apoptosis and cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

4-Phenylpiperidine-2,6-dione can be compared with other similar compounds, such as:

Pethidine (Meperidine): A well-known analgesic with a similar piperidine structure but different pharmacological properties.

4-Phenylpiperidine-4-carboxylate: Another derivative with distinct chemical and biological activities.

Uniqueness: What sets this compound apart is its versatility in synthetic applications and its potential for developing new pharmaceuticals. Its unique structure allows for various chemical modifications, making it a valuable compound in medicinal chemistry .

生物活性

Overview

4-Phenylpiperidine-2,6-dione, also known as 3-phenylglutarimide, is a heterocyclic organic compound with the molecular formula CHNO. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its interactions with various receptors and enzymes that play critical roles in physiological processes.

This compound exerts its biological effects through several mechanisms:

- Receptor Binding : It has been shown to interact with α₁-adrenergic receptors, which are involved in the regulation of blood pressure and other cardiovascular functions. This interaction suggests potential applications in managing cardiovascular diseases.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity. This inhibition can impact various biochemical pathways, including neurotransmitter synthesis and metabolism.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing neuronal function and potentially offering therapeutic benefits for neurological disorders.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antiviral Activity : Studies have demonstrated that certain derivatives possess antiviral properties, particularly against HIV-1 and other viruses. For instance, some derivatives showed moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) in vitro .

- Antimicrobial Properties : The compound and its derivatives have also been evaluated for antibacterial and antifungal activities. Many synthesized compounds exhibited varying degrees of effectiveness against different microbial strains .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | Target Organism/Condition | Effectiveness |

|---|---|---|---|

| 3f | Antiviral | CVB-2 | Moderate protection |

| 3g | Antiviral | HSV-1 | Moderate protection |

| Various Alkyl Derivatives | Antibacterial/Fungal | Various | Varying effectiveness |

| Ligands for α₁-AR | Cardiovascular | Human α₁A/B/D receptors | High affinity (nM range) |

Case Study: Synthesis and Evaluation of Derivatives

In a study evaluating a series of N-substituted derivatives of 3-phenylpiperidine-2,6-dione, researchers synthesized multiple compounds and tested them for their antiviral and antimicrobial properties. The benzyl derivative (3f) demonstrated notable antiviral activity against CVB-2 and HSV-1, while other derivatives showed promising antibacterial activity against specific bacterial strains .

Another study focused on the design of new ligands for α₁-adrenoceptors. Several synthesized compounds displayed high affinity for these receptors, with one particular derivative showing a pK(i) value of 8.74 for the α₁A subtype. These findings suggest potential therapeutic applications in treating conditions related to the nervous system and cardiovascular health .

特性

IUPAC Name |

4-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEGIQPEUGHGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161742 | |

| Record name | Glutarimide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-31-6 | |

| Record name | 3-Phenylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutarimide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reported synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione?

A: The synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione represents the first reported preparation of this specific compound from a Baylis-Hillman adduct [, ]. This synthetic route provides access to a new class of methyleneglutarimide derivatives, which hold potential as Michael acceptors for further chemical transformations. This is significant because compounds containing the piperidine-2,6-dione (glutarimide) moiety are found in various biologically active compounds [, ].

Q2: What future research directions are suggested by these findings?

A: The successful synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione opens avenues for exploring its reactivity as a Michael acceptor [, ]. Further studies could investigate its potential applications in synthesizing more complex molecules and developing novel compounds with potential biological activity. Exploring the structure-activity relationships by modifying the substituents on the piperidine-2,6-dione ring could lead to compounds with improved pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。